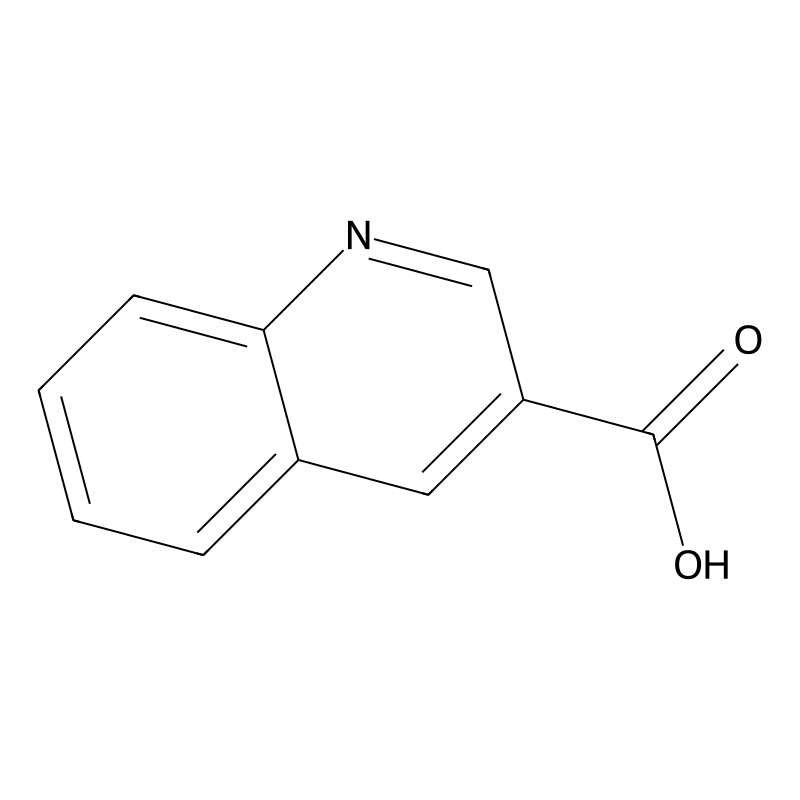Quinoline-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-cancer properties:
Research has shown potential for Q3CA derivatives as anti-proliferative agents against various cancer cell lines. Studies suggest that modifying the structure of Q3CA, particularly by adding functional groups like styryl moieties, can enhance its selectivity towards cancer cells. This selectivity is attributed to the ability of the modified Q3CA to exist in an uncharged form in the acidic environment of tumors, facilitating its uptake by cancer cells while minimizing its distribution in healthy tissues [].
Protein kinase CK2 inhibition:
Protein kinase CK2 plays a crucial role in various cellular processes. Q3CA derivatives have been investigated for their potential to inhibit CK2 activity. Studies have identified several Q3CA derivatives with promising inhibitory effects, suggesting their potential as therapeutic agents for diseases where CK2 is implicated, such as cancer and neurodegenerative disorders [].
Antimicrobial activity:
Research has explored Q3CA derivatives as potential antimicrobial agents. Studies have shown that specific modifications, like introducing chlorine or thionyl chloride groups, can enhance the antimicrobial activity of Q3CA against various bacterial and fungal strains []. However, further investigation is needed to assess their efficacy and safety compared to existing antimicrobial agents.
Other potential applications:
Preliminary research suggests that Q3CA derivatives might have potential applications in other areas, including:
- Antiviral activity: Studies have shown that some Q3CA derivatives exhibit antiviral activity against specific viruses.
- Anti-inflammatory properties: Q3CA derivatives might possess anti-inflammatory properties, but more research is needed to validate these findings.
Quinoline-3-carboxylic acid is an aromatic compound with the molecular formula C₁₀H₇NO₂. It features a quinoline skeleton, which consists of a fused benzene and pyridine ring, with a carboxylic acid functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals.
- Antibacterial activity: QCA might disrupt bacterial cell wall synthesis or inhibit essential enzymes within the bacteria [3].
- Antifungal activity: The mechanism might involve disrupting fungal membrane integrity or interfering with fungal metabolic pathways [4].
- **Anti-inflammatory activity
- Amidation Reactions: Quinoline-3-carboxylic acid can be converted into quinoline-3-carboxamides through amidation, which involves reacting the acid with amines under mild conditions. This reaction has been shown to yield good results with a variety of substrates .
- Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.
- Reduction: The compound can undergo reduction to yield corresponding alcohols or amines.
Quinoline-3-carboxylic acid exhibits notable biological activities, including:
- Inhibition of Enzymes: It has been identified as an inhibitor of hematopoietic prostaglandin D synthase, which is relevant for inflammatory responses and pain management .
- Anticancer Properties: Research indicates that derivatives of quinoline-3-carboxylic acid may enhance selectivity towards cancer cells, making them promising candidates for cancer therapy .
- Protein Kinase Inhibition: Compounds derived from quinoline-3-carboxylic acid have shown potential as inhibitors of protein kinase CK2, an important target in cancer treatment .
Several methods exist for synthesizing quinoline-3-carboxylic acid:
- One-Pot Synthesis: A straightforward method involves the Williamson ether synthesis followed by hydrolysis, allowing for the formation of various derivatives efficiently .
- Reductive Cyclization: Substituted o-nitrobenzaldehydes can be treated under reductive conditions to yield quinoline-3-carboxylic acid .
- Amidation Reactions: As previously mentioned, amidation of quinoline-3-carboxylic acids allows for the generation of diverse derivatives .
Quinoline-3-carboxylic acid finds applications in several fields:
- Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting inflammation and cancer.
- Chemical Research: It is used in synthetic organic chemistry for developing new compounds with desired properties.
- Agricultural Chemicals: Some derivatives are being explored for use as agrochemicals due to their biological activity against pests.
Studies on quinoline-3-carboxylic acid interactions highlight its potential as a lead compound in drug design:
- Molecular Docking Studies: These studies have shown how quinoline derivatives interact with specific biological targets, aiding in the design of more selective inhibitors .
- Biological Assays: Various assays have demonstrated the effectiveness of quinoline derivatives in inhibiting specific enzymes related to disease pathways.
Quinoline-3-carboxylic acid shares structural similarities with other compounds but possesses unique properties that distinguish it:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Aminoquinoline | Amino-substituted | Antimicrobial properties |
| 4-Hydroxyquinoline | Hydroxy-substituted | Antiviral and anticancer activities |
| Quinolinic Acid | Carboxylic acid | Neuroactive properties |
| 8-Hydroxyquinoline | Hydroxy-substituted | Antioxidant and anti-inflammatory effects |
Quinoline-3-carboxylic acid is unique due to its specific position of the carboxyl group, which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








